1-Octylpyrrolidine-2,5-dione
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Overview
Description
1-Octylpyrrolidine-2,5-dione is a chemical compound belonging to the class of pyrrolidine-2,5-diones. This compound features a pyrrolidine ring substituted with an octyl group at the nitrogen atom. Pyrrolidine-2,5-diones are known for their versatile applications in medicinal chemistry, particularly due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octylpyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of succinimide with octylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Octylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrrolidine-2,5-diones.
Scientific Research Applications
1-Octylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-octylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: The parent compound without the octyl substitution.
N-Substituted Pyrrolidine-2,5-diones: Compounds with different alkyl or aryl groups substituted at the nitrogen atom.
Uniqueness: 1-Octylpyrrolidine-2,5-dione is unique due to the presence of the octyl group, which imparts distinct physicochemical properties and biological activities compared to other pyrrolidine-2,5-diones. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .
Properties
CAS No. |
89736-77-6 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-octylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H21NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h2-10H2,1H3 |
InChI Key |
IOPYEPCKCIGSSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)CCC1=O |
Origin of Product |
United States |
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